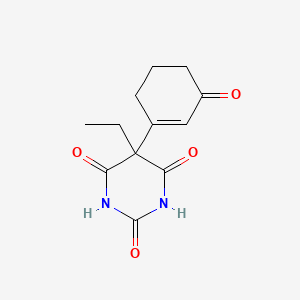
5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione is a compound with the molecular formula C12H14N2O4 . It is known for its unique structure, which includes a cyclohexenyl group attached to a hexahydropyrimidinetrione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione typically involves the hydrogenolysis of the corresponding 2-thiobarbituric acid using a Raney nickel catalyst . The reaction conditions include:
Temperature: Moderate temperatures are usually employed to ensure the stability of the compound.
Pressure: Hydrogen gas is used under controlled pressure to facilitate the hydrogenolysis process.
Catalyst: Raney nickel is the preferred catalyst due to its effectiveness in hydrogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a catalyst like Raney nickel is commonly used for reduction.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen atoms.
Reduced Derivatives: Compounds with saturated cyclohexyl groups.
Substituted Derivatives: Compounds with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anticonvulsant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems, leading to its potential anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-5-(1-cyclohexenyl)-4,6-dioxo-hexahydropyrimidine: A similar compound with a slightly different structure, known for its anticonvulsant activity.
2-Thiobarbituric Acid Derivatives: Compounds with similar core structures but different substituents, used in various chemical and biological applications.
Uniqueness
5-Ethyl-5-(3-oxy-1-cyclohexenyl)-hexahydropyrimidin-2,4,6-trione stands out due to its unique combination of a cyclohexenyl group and a hexahydropyrimidinetrione core. This structural feature contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
35305-10-3 |
|---|---|
Molekularformel |
C12H14N2O4 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
5-ethyl-5-(3-oxocyclohexen-1-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N2O4/c1-2-12(7-4-3-5-8(15)6-7)9(16)13-11(18)14-10(12)17/h6H,2-5H2,1H3,(H2,13,14,16,17,18) |
InChI-Schlüssel |
QECKKEAIYXGFLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















